叠氮基-赤藓醇-鞘氨醇

描述

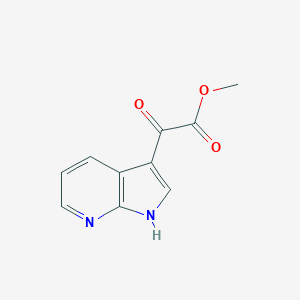

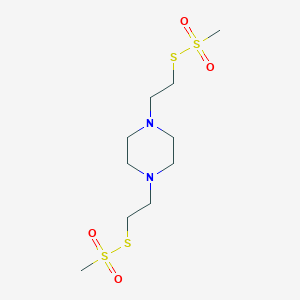

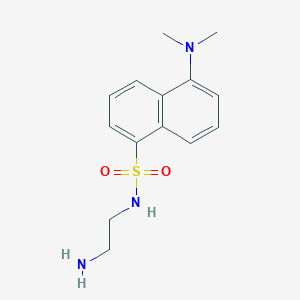

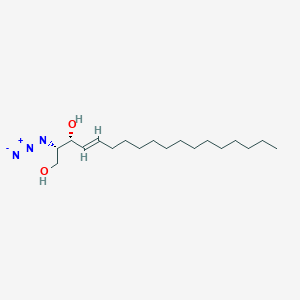

2-Azido-4-octadecen-1,3-diol, also known as 2-Azido-4-octadecen-1,3-diol, is a useful research compound. Its molecular formula is C₁₈H₃₅N₃O₂ and its molecular weight is 325.5 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Azido-4-octadecen-1,3-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Azido-4-octadecen-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-4-octadecen-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

鞘磷脂的合成

叠氮基-赤藓醇-鞘氨醇被用作鞘磷脂合成中的关键中间体 . 叠氮基功能作为磷酸化步骤中反应性伯胺的掩蔽基团,这在合成过程中至关重要 .

稳定同位素标记的生产

叠氮基-赤藓醇-鞘氨醇用于生产氘代鞘磷脂,后者用作质谱中的稳定同位素标记 . 这在药理学研究中特别有用,用于对生物材料中鞘磷脂进行特异性定量 .

信号转导和细胞凋亡的研究

使用叠氮基-赤藓醇-鞘氨醇合成的鞘磷脂在信号转导和细胞凋亡等各种细胞事件中发挥作用 . 这使得叠氮基-赤藓醇-鞘氨醇在与这些细胞过程相关的研究中具有价值。

尼曼-匹克病的研究

鞘磷脂代谢异常会导致严重的疾病,例如罕见的遗传性尼曼-匹克病 . 叠氮基-赤藓醇-鞘氨醇是鞘磷脂合成的关键成分,在研究和理解这种疾病中至关重要 .

D-赤藓醇-鞘氨醇的合成

叠氮基-赤藓醇-鞘氨醇用于D-赤藓醇-鞘氨醇的合成 . 这种合成包括将植物鞘氨醇的C-4羟基选择性转化为鞘氨醇的特征性4,5-反式双键 .

蛋白激酶C抑制

<a data-citationid="ba722958-350b-7929-6619-be0befda7431-32-group" h="ID=SERP,5015.1" href="https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-

作用机制

Target of Action

It is known that sphingosine, a related compound, plays a crucial role in various cellular events such as signal transduction and apoptosis .

Mode of Action

It is synthesized from 2-azido-3-o-benzoylsphingosine, which is known to act as a masking group for the reactive primary amine during the phosphorylation step . This suggests that Azido-erythro-sphingosine might interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that sphingosine, a related compound, is a significant component of sphingolipids, which are found in all cell membranes and play a role in various cellular events .

Pharmacokinetics

It is known that sphingosine, a related compound, is abundant in cell membranes, suggesting that azido-erythro-sphingosine might have similar distribution properties .

Result of Action

It is known that sphingosine, a related compound, plays a role in various cellular events such as signal transduction and apoptosis .

Action Environment

It is known that sphingosine, a related compound, is abundant in cell membranes, suggesting that the cellular environment might influence the action of azido-erythro-sphingosine .

生化分析

Biochemical Properties

Azido-erythro-sphingosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the sphingolipid metabolic pathway, where it is converted to sphingosine-1-phosphate by the enzyme sphingosine kinase . This conversion is a critical step in maintaining the homeostatic balance of cells .

Cellular Effects

Azido-erythro-sphingosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of Azido-erythro-sphingosine involves its conversion to sphingosine-1-phosphate by sphingosine kinase . This process involves binding interactions with the enzyme, leading to its activation. The generated sphingosine-1-phosphate then exerts its effects at the molecular level, including changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Azido-erythro-sphingosine change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Azido-erythro-sphingosine is involved in the sphingolipid metabolic pathway . It interacts with the enzyme sphingosine kinase, which mediates its conversion to sphingosine-1-phosphate .

Transport and Distribution

The transport and distribution of Azido-erythro-sphingosine within cells and tissues involve its conversion to sphingosine-1-phosphate and its subsequent actions

属性

IUPAC Name |

(E,2S,3R)-2-azidooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-18,22-23H,2-13,16H2,1H3/b15-14+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVDQFHDYWVTA-KRWOKUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103348-49-8 | |

| Record name | 2-Azidosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103348498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B15989.png)